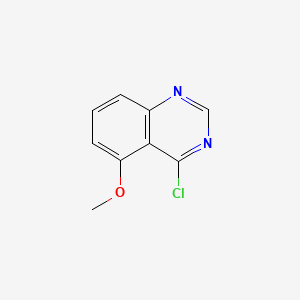

4-Chloro-5-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJXAHJHTGXCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702240 | |

| Record name | 4-Chloro-5-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179246-14-1 | |

| Record name | 4-Chloro-5-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-chloro-5-methoxyquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the formation of 5-methoxyquinazolin-4(3H)-one, followed by a chlorination reaction. This document details the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the cyclization of 2-amino-6-methoxybenzoic acid with formamide to yield 5-methoxyquinazolin-4(3H)-one. The subsequent and final step is the chlorination of the quinazolinone intermediate, typically employing phosphorus oxychloride (POCl₃), to afford the desired this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives and represent a viable route to this compound.

Step 1: Synthesis of 5-methoxyquinazolin-4(3H)-one

This procedure details the cyclization of 2-amino-6-methoxybenzoic acid with formamide.

Materials:

-

2-amino-6-methoxybenzoic acid

-

Formamide

Procedure:

-

A mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is heated. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The precipitate is collected by filtration and washed with cold water to remove residual formamide.

-

The crude product is then dried. For enhanced purity, recrystallization from a suitable solvent such as ethanol or methanol can be performed to yield 5-methoxyquinazolin-4(3H)-one as a crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the chlorination of 5-methoxyquinazolin-4(3H)-one using phosphorus oxychloride.

Materials:

-

5-methoxyquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice-water

-

Sodium bicarbonate solution (aqueous)

-

Ethyl acetate

Procedure:

-

5-methoxyquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC.[1]

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The acidic mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

| Step | Reactants | Reagents/Solvents | Temperature | Reaction Time | Yield |

| 1 | 2-amino-6-methoxybenzoic acid | Formamide | 140-160 °C | 4-8 hours | High |

| 2 | 5-methoxyquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Reflux | 2-6 hours | Good to High |

| Compound | Molecular Formula | Molecular Weight | Appearance | Key Spectroscopic Data |

| 5-methoxyquinazolin-4(3H)-one | C₉H₈N₂O₂ | 176.17 g/mol | Crystalline solid | Expected ¹H NMR signals for aromatic and methoxy protons. |

| This compound | C₉H₇ClN₂O | 194.62 g/mol | Solid | Expected ¹H NMR signals for aromatic and methoxy protons; absence of N-H proton signal. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical framework for the synthesis of this compound. The provided protocols and data serve as a valuable resource for the laboratory-scale preparation of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxyquinazoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry. As a quinazoline derivative, it belongs to a class of compounds known for their broad range of biological activities, frequently serving as a scaffold in the development of targeted therapeutics. The strategic placement of a chloro group at the 4-position and a methoxy group at the 5-position imparts specific physicochemical characteristics that are crucial for its reactivity and potential as a drug candidate. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling pathways based on the established activities of analogous structures.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolism. While experimental data for this compound is not extensively available in public literature, the following table summarizes known and predicted values.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | PubChem[1] |

| Molecular Weight | 194.62 g/mol | PubChem[1] |

| Predicted XlogP | 2.5 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available |

Note: The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound.

Potential Biological Activity and Signaling Pathway Involvement

Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug development.[2][3][4] Specifically, the quinazoline scaffold is a key feature in many approved and investigational inhibitors of the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway.[5][6][7][8][9][10][11][12][13][14]

Given the structural similarities of this compound to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more of these signaling pathways, which are critical for cell proliferation, survival, and angiogenesis. The chloro-substituent at the 4-position is a key reactive site, often facilitating covalent binding to the target kinase.

Below is a conceptual diagram illustrating the potential points of intervention for a quinazoline-based inhibitor within the interconnected EGFR and PI3K/Akt/mTOR signaling pathways.

Caption: Hypothesized inhibition of key signaling nodes by this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties and for the synthesis of novel compounds.

Synthesis of this compound

The following protocol outlines a plausible synthetic route for this compound, adapted from general methods for quinazoline synthesis.

Caption: Synthetic workflow for this compound.

Materials:

-

2-Amino-6-methoxybenzoic acid

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 5-Methoxyquinazolin-4(3H)-one:

-

A mixture of 2-amino-6-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated at 180-190 °C for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-methoxyquinazolin-4(3H)-one.

-

-

Synthesis of this compound:

-

A mixture of 5-methoxyquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) in anhydrous toluene is refluxed for 3-5 hours.

-

The reaction is monitored by TLC.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a saturated NaHCO₃ solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a classical approach for the experimental determination of logP.

Materials:

-

This compound

-

n-Octanol (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Phases:

-

n-Octanol is pre-saturated with the phosphate buffer.

-

The phosphate buffer is pre-saturated with n-octanol.

-

-

Partitioning:

-

A known concentration of this compound is dissolved in the pre-saturated n-octanol.

-

An equal volume of the pre-saturated phosphate buffer is added to the octanol solution in a sealed container.

-

The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Analysis:

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors for oncology. While there is a need for more extensive experimental characterization of its physicochemical properties, its structural features suggest a favorable profile for further investigation. The protocols outlined in this guide provide a framework for the synthesis and evaluation of this promising molecule, paving the way for future research into its biological activities and therapeutic applications.

References

- 1. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. mdpi.com [mdpi.com]

- 6. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) | MDPI [mdpi.com]

- 9. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Chloro-5-methoxyquinazoline (CAS: 179246-14-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxyquinazoline, a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details its chemical and physical properties, synthesis, reactivity, and its application in the development of potent inhibitors of key signaling pathways implicated in cancer.

Chemical and Physical Properties

This compound is a substituted quinazoline derivative that serves as a crucial intermediate in medicinal chemistry. Its reactivity is primarily dictated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing effect of the adjacent nitrogen atom, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 179246-14-1 | [1] |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Appearance | Typically a crystalline solid | |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| SMILES | COc1cccc2c1c(ncn2)Cl |

Synthesis

The synthesis of this compound typically originates from appropriately substituted anthranilic acid derivatives. The general strategy involves the formation of the quinazolinone ring system followed by chlorination.

General Synthetic Workflow:

The synthesis generally follows a two-step process:

-

Cyclization: Reaction of a 2-amino-6-methoxybenzoic acid derivative with a formamide equivalent to construct the 5-methoxyquinazolin-4(3H)-one core.

-

Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from Substituted Anthranilic Acid (General Procedure)

-

Step 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one A mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is heated at 130-140°C for several hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to yield 5-methoxyquinazolin-4(3H)-one.

-

Step 2: Synthesis of this compound 5-Methoxyquinazolin-4(3H)-one is suspended in a suitable solvent like toluene, and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added. A catalytic amount of dimethylformamide (DMF) may be used to facilitate the reaction. The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position.[3] This allows for the facile introduction of various amine-containing fragments, a key step in the synthesis of a wide range of kinase inhibitors.

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline (General Procedure)

This protocol is adapted from the synthesis of Erlotinib, a well-known EGFR inhibitor.

-

Materials:

-

This compound

-

Substituted aniline (e.g., 3-ethynylaniline)

-

Isopropanol or another suitable protic solvent

-

A suitable base (e.g., pyridine, N,N-diisopropylethylamine - DIPEA)

-

-

Procedure:

-

To a suspension of this compound (1.0 equivalent) in isopropanol, add the substituted aniline (1.0-1.2 equivalents).

-

The reaction mixture is heated to reflux (typically around 80-90°C) and stirred for several hours under an inert atmosphere (e.g., nitrogen).

-

The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, which may induce precipitation of the product.

-

If a precipitate forms, it is collected by filtration and washed with cold isopropanol.

-

If no precipitate forms, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 4-anilino-5-methoxyquinazoline derivative.

-

Biological Activity: Targeting Kinase Signaling Pathways

4-Anilinoquinazoline derivatives are a well-established class of tyrosine kinase inhibitors (TKIs). They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, while the aniline moiety provides crucial interactions that determine the inhibitor's potency and selectivity.

Many inhibitors synthesized from chloroquinazoline precursors target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.

Caption: Mechanism of action of 4-anilinoquinazoline-based kinase inhibitors.

Table 2: Examples of Quinazoline-Based Kinase Inhibitors and their Biological Activity

| Compound Class/Example | Target Kinase(s) | IC₅₀ Value(s) | Reference |

| 6,7-Dimethoxy-4-anilinoquinazoline derivatives | VEGFR-2 | 0.016 µM (for a methylbenzamide derivative) | [4] |

| 5-Anilino-8-nitroquinazoline derivatives | EGFR | 12 nM | [5] |

| 2, 4, and 6 substituted quinazolines | CDK2 | 0.6 µM | [5] |

| Piperazine quinazoline-based derivative | CDK-4 | 0.007 µM | [5] |

| Quinazoline-indazole hybrid | VEGFR-2 | 5.4 nM | [5] |

| 2-Arylbenzimidazole-thioquinazolin-4(3H)-ones | VEGFR-2, BRAF | 6.10 µM (VEGFR-2), 2.50 µM (BRAFV600E) | [4] |

| Quinazolinone N-acetohydrazides | VEGFR-2, FGFR-1 | 0.29 µM (VEGFR-2), 0.35 µM (FGFR-1) | [4] |

| 4,6-Disubstituted quinazoline derivatives | PI3K | 0.51 µM (HCT-116), 2.10 µM (MCF-7) | |

| 6,7-Disubstituted-4-(arylamino) quinazoline derivative | EGFR | 2.1 nM |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy. Its key feature is the reactive 4-chloro group, which allows for the straightforward introduction of diverse functionalities through nucleophilic aromatic substitution. This guide provides researchers and drug development professionals with essential technical information to effectively utilize this compound in their research and development endeavors.

References

- 1. This compound | 179246-14-1 [chemicalbook.com]

- 2. generis-publishing.com [generis-publishing.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 5. publishing.emanresearch.org [publishing.emanresearch.org]

Spectral Data Analysis of 4-Chloro-5-methoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the novel compound 4-Chloro-5-methoxyquinazoline. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative analysis with structurally similar compounds to offer a robust predictive framework. The information herein is intended to guide researchers in the identification, characterization, and further development of this and related quinazoline derivatives.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of analogous compounds, including 4-methoxyquinazoline, and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.80 | s | - |

| H-6 | ~7.55 | t | ~8.0 |

| H-7 | ~7.10 | d | ~8.0 |

| H-8 | ~7.70 | d | ~8.0 |

| -OCH₃ | ~4.05 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155.0 |

| C-4 | ~160.0 |

| C-4a | ~118.0 |

| C-5 | ~158.0 |

| C-6 | ~115.0 |

| C-7 | ~130.0 |

| C-8 | ~120.0 |

| C-8a | ~150.0 |

| -OCH₃ | ~56.0 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1620-1580 | C=N and C=C Stretch | Quinazoline Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~800-750 | C-H Bend | Aromatic (out-of-plane) |

| ~750 | C-Cl Stretch | Aryl Halide |

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M]⁺ | 194.02 |

| [M+H]⁺ | 195.03 |

| [M+Na]⁺ | 217.01 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then correlated to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered to remove any particulate matter.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. In ESI, the sample is ionized by applying a high voltage to a fine needle as the sample is sprayed into the instrument. In EI, the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) is identified to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Navigating the Solubility Landscape of 4-Chloro-5-methoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxyquinazoline is a key heterocyclic compound, serving as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realm of targeted cancer therapeutics. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, with solubility in organic solvents being a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and contextualizes its relevance within key signaling pathways where quinazoline derivatives have shown significant therapeutic promise. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes a robust framework for its experimental determination and application.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals. Their versatile biological activities stem from their ability to interact with various enzymatic targets. The substituent at the 4-position of the quinazoline ring, often a chlorine atom, provides a reactive site for nucleophilic substitution, enabling the synthesis of a wide range of analogues. The methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability. Understanding the solubility of this compound in different organic solvents is paramount for optimizing synthetic routes, developing effective purification strategies, and formulating drug candidates.

Solubility of this compound in Organic Solvents

Precise, publicly available quantitative solubility data for this compound is limited. However, based on the general solubility principles of related heterocyclic compounds, a qualitative assessment can be inferred. The presence of the polar quinazoline core and the methoxy group suggests potential solubility in polar aprotic solvents, while the chloro-substituent and the overall aromatic character may confer some solubility in less polar solvents.

To facilitate research and development, the following table provides a template for presenting experimentally determined solubility data. Researchers are encouraged to populate this table with their own empirical findings.

Table 1: Illustrative Solubility Data Template for this compound

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25 | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 25 | Data to be determined |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Data to be determined |

| Methanol | CH₄O | 5.1 | 25 | Data to be determined |

| Ethanol | C₂H₆O | 4.3 | 25 | Data to be determined |

Note: This table is a template. The solubility values need to be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This protocol is adapted from established methods for similar heterocyclic compounds.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., DMF, DMSO, THF, Ethyl Acetate, Dichloromethane, Acetonitrile, Methanol, Ethanol) of analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (readable to 0.0001 g)

-

Vials with airtight caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into several vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely evaporated, reweigh the vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.

Below is a workflow diagram illustrating the experimental protocol.

Caption: Workflow for the gravimetric determination of solubility.

Relevance in Drug Discovery: Targeting Signaling Pathways

Quinazoline derivatives are renowned for their activity as kinase inhibitors, playing a crucial role in oncology drug development. They often function by competing with ATP for the binding site on various kinases, thereby inhibiting downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

One of the key pathways targeted by quinazoline-based inhibitors is the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common event in many human cancers.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this technical guide provides the necessary framework for its determination and highlights its significance in the context of drug discovery. The provided experimental protocol offers a reliable method for researchers to generate their own solubility data, which is crucial for the efficient synthesis, purification, and formulation of novel therapeutic agents. The role of quinazoline derivatives as potent kinase inhibitors underscores the importance of understanding the fundamental physicochemical properties of key intermediates like this compound in the development of next-generation targeted therapies.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 4-Chloro-5-methoxyquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug discovery. This compound, in particular, serves as a versatile building block for the synthesis of more complex substituted quinazolines, where the chlorine atom at the 4-position can be readily displaced by various nucleophiles to introduce diverse functionalities.

The synthesis of this compound is typically achieved through a two-step process, beginning with a substituted anthranilic acid derivative. This guide will focus on the most direct and well-established synthetic route, providing detailed experimental procedures and the necessary quantitative data for each step.

Primary Synthetic Pathway

The most common and practical synthetic route to this compound commences with 2-amino-6-methoxybenzoic acid as the primary starting material. The synthesis proceeds through two key transformations:

-

Cyclization: The formation of the quinazolinone ring system to yield 5-methoxyquinazolin-4(3H)-one .

-

Chlorination: The conversion of the quinazolinone to the final product, This compound .

The commercial availability of 2-amino-6-methoxybenzoic acid from various chemical suppliers makes this a convenient and accessible starting point for the synthesis.[1][2][3][4]

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound, based on established methodologies for analogous compounds.

Step 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one

The cyclization of 2-amino-6-methoxybenzoic acid to form the quinazolinone ring is typically achieved via the Niementowski reaction, which involves heating the anthranilic acid with formamide.[5][6][7]

Reaction Scheme:

Figure 2: Cyclization of 2-amino-6-methoxybenzoic acid.

Experimental Protocol (Analogous to Niementowski Reaction):

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is prepared.

-

The reaction mixture is heated to a temperature between 160-180°C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Estimated based on similar reactions):

| Parameter | Value | Reference |

| Molar Ratio (Acid:Formamide) | 1 : 10 | [7] |

| Reaction Temperature | 160-180°C | [5] |

| Reaction Time | 2-4 hours | [5] |

| Yield | 70-85% | Analogous Reactions |

Step 2: Synthesis of this compound

The chlorination of 5-methoxyquinazolin-4(3H)-one is a crucial step to introduce the reactive chloro group at the 4-position. This is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9][10][11]

Reaction Scheme:

Figure 3: Chlorination of 5-methoxyquinazolin-4(3H)-one.

Experimental Protocol (Using Phosphorus Oxychloride):

-

A mixture of 5-methoxyquinazolin-4(3H)-one and an excess of phosphorus oxychloride (POCl₃) is placed in a round-bottom flask fitted with a reflux condenser.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The mixture is heated to reflux and maintained at this temperature for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification can be performed by column chromatography or recrystallization.

Quantitative Data (Estimated based on similar reactions):

| Parameter | Value | Reference |

| Molar Ratio (Quinazolinone:POCl₃) | 1 : 5-10 | [9][10] |

| Reaction Temperature | Reflux (approx. 105°C) | [9] |

| Reaction Time | 3-6 hours | [9] |

| Yield | 80-95% | Analogous Reactions |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Figure 4: Detailed experimental workflow.

Conclusion

The synthesis of this compound is readily achievable from the commercially available starting material, 2-amino-6-methoxybenzoic acid. The two-step synthetic sequence, involving a Niementowski cyclization followed by chlorination, provides a reliable and efficient route to this valuable pharmaceutical intermediate. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this compound for their research and development needs. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the final product.

References

- 1. 2-Amino-6-methoxybenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. 2-Amino-6-methoxybenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-Amino-6-methoxybenzoic Acid | 53600-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Amino-6-methoxybenzoic acid | 53600-33-2 | FA55431 [biosynth.com]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

4-Chloro-5-methoxyquinazoline molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related quinazoline analogs to predict its structural and spectroscopic properties. It includes a detailed, plausible synthetic protocol, predicted quantitative data from spectroscopic and crystallographic analyses, and a discussion of its conformational characteristics based on computational and experimental data from similar molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including several approved drugs with applications in oncology, such as gefitinib and erlotinib. The substituent pattern on the quinazoline ring system plays a crucial role in modulating their pharmacological activity. This compound is a key intermediate for the synthesis of novel quinazoline-based therapeutics. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the methoxy group at the 5-position influences the molecule's electronic properties and steric interactions. A thorough understanding of its molecular structure and conformational preferences is essential for the rational design of new drug candidates.

Predicted Molecular Structure and Conformation

Based on X-ray crystallographic studies of analogous compounds such as 4-methoxyquinazoline, the quinazoline ring system of this compound is expected to be essentially planar.[1][2] The methoxy group at the 5-position is likely to be nearly coplanar with the aromatic ring to maximize resonance effects. The chlorine atom at the 4-position will extend from the planar ring.

Computational modeling and conformational analysis of similar heterocyclic systems suggest that rotation around the C5-O bond of the methoxy group would be a key conformational variable.[3][4] However, the steric hindrance from the adjacent chloro group at C4 might restrict this rotation, favoring a conformation where the methyl group is oriented away from the chlorine atom.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound involves a two-step process starting from 2-amino-6-methoxybenzoic acid. The general methodology is adapted from established procedures for the synthesis of 4-chloroquinazolines.[1][5][6]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Methoxyquinazolin-4(3H)-one

-

A mixture of 2-amino-6-methoxybenzoic acid (1 equivalent) and formamide (10 equivalents) is heated at 160°C for 4 hours.

-

The reaction mixture is cooled to room temperature, and water is added to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 5-methoxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

-

A suspension of 5-methoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents) is refluxed for 4 hours.

-

The excess thionyl chloride is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on spectroscopic and crystallographic data from analogous compounds.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The predicted chemical shifts are based on data from similar substituted quinazolines and general principles of NMR spectroscopy.[7][8][9] The spectra would typically be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| H-2 | 8.8 - 9.0 | s |

| H-6 | 7.6 - 7.8 | t |

| H-7 | 7.2 - 7.4 | d |

| H-8 | 7.5 - 7.7 | d |

| OCH₃ | 4.0 - 4.2 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (δ) |

| C-2 | 155 - 157 |

| C-4 | 160 - 162 |

| C-4a | 118 - 120 |

| C-5 | 158 - 160 |

| C-6 | 120 - 122 |

| C-7 | 135 - 137 |

| C-8 | 115 - 117 |

| C-8a | 150 - 152 |

| OCH₃ | 56 - 58 |

Predicted Crystallographic Data

The predicted crystallographic parameters are based on the crystal structure of 4-methoxyquinazoline.[1] Obtaining single crystals suitable for X-ray diffraction would be necessary for experimental verification.[10]

Table 3: Predicted Crystallographic Parameters

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pnma |

| a (Å) | 7.0 - 8.0 |

| b (Å) | 4.0 - 5.0 |

| c (Å) | 13.0 - 14.0 |

| β (°) | 90 - 95 |

| V (ų) | 380 - 420 |

| Z | 2 or 4 |

Experimental Methodologies for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7][8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using proton broadband decoupling.

Single-Crystal X-ray Diffraction

Crystal Growth:

-

Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[10]

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the molecular structure, conformation, and spectroscopic properties of this compound. The provided synthetic protocols and expected analytical data serve as a foundational resource for researchers engaged in the synthesis and characterization of this and related quinazoline derivatives for applications in drug discovery and development. Experimental verification of the predicted data is highly recommended to further elucidate the precise structural features of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 4. Computational Heterocyclic Chemistry [ch.ic.ac.uk]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tsijournals.com [tsijournals.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Untapped Potential: A Technical Guide to the Prospective Biological Activity of 4-Chloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 4-Chloro-5-methoxyquinazoline. While direct experimental data on this compound remains nascent, a comprehensive analysis of its structural analogs and the broader quinazoline class provides a strong foundation for predicting its therapeutic potential. This document outlines potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by extrapolated quantitative data, detailed experimental protocols for future validation, and visual representations of relevant signaling pathways and synthetic strategies. The inherent reactivity of the 4-chloro position makes this molecule a highly attractive starting point for the synthesis of novel therapeutic agents.[2]

Introduction: The Quinazoline Core in Drug Discovery

Quinazoline and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] A significant breakthrough in the application of quinazolines has been in oncology, with several FDA-approved drugs, such as Gefitinib and Erlotinib, based on the 4-anilinoquinazoline structure.[1] These molecules primarily function as protein kinase inhibitors.[1] The strategic placement of a chlorine atom at the C4 position of the quinazoline ring serves as a crucial reactive site, acting as an effective leaving group for nucleophilic aromatic substitution.[1] This facilitates the straightforward introduction of various side chains, enabling the creation of diverse chemical libraries for drug discovery.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research into structurally related compounds, this compound is predicted to serve as a key intermediate in the development of potent biological agents.

Anticancer Potential

The most promising avenue for this compound derivatives lies in oncology. The 4-anilinoquinazoline scaffold is a well-established inhibitor of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3] By substituting the 4-chloro group with various anilines, novel derivatives of this compound could be synthesized to target kinases implicated in cancer progression.

Potential Molecular Targets:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is a clinically validated strategy in cancer therapy.[3]

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently overactivated in various cancers, and quinazoline derivatives have been identified as potent PI3K inhibitors.[4][5]

-

c-Src and Abl Kinases: Novel C-5 substituted anilinoquinazolines have shown high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes.[6]

Antimicrobial Activity

Quinoline and quinazoline derivatives have been investigated for their antimicrobial properties.[7][8] The introduction of specific functional groups can significantly enhance antibacterial activity. Derivatives of this compound could be synthesized and screened against various bacterial strains, including multidrug-resistant variants like Methicillin-Resistant Staphylococcus aureus (MRSA).[9]

Quantitative Data on Structurally Related Quinazoline Derivatives

To provide a quantitative perspective, the following tables summarize the biological activities of various quinazoline derivatives, which can serve as a benchmark for future studies on derivatives of this compound.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chloro methylquinazolinones | Compound 5c | HCT | 8.00 ± 0.33 | [4] |

| Chloro methylquinazolinones | Compound 5d | HepG-2 | 17.78 ± 0.58 | [4] |

| 4-Anilinoquinazolines | Compound 10b | HCT-116 | 2.8 | [3] |

| 4-Anilinoquinazolines | Compound 10b | T98G | 2.0 | [3] |

| Stilbene-substituted Quinazolines | Compound 6c | A431, A549, BGC-823 | ~2.0 | [10] |

| Stilbene-substituted Quinazolines | Compound 6i | A431, A549, BGC-823 | ~2.0 | [10] |

Table 2: Enzyme Inhibitory Activity of Quinazoline Derivatives

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

| Chloro methylquinazolinones | Compound 5d | PI3K-δ | 1.24 ± 0.03 | [4] |

| Chloro methylquinazolinones | Compound 5c | PI3K-δ | 8.27 ± 0.19 | [4] |

| Chloro methylquinazolinones | Compound 6a | PI3K-δ | 29.10 ± 0.54 | [4] |

Experimental Protocols

The following are generalized protocols for key experiments to assess the potential biological activities of novel derivatives synthesized from this compound.

Synthesis of 4-Anilinoquinazoline Derivatives

A common method for synthesizing 4-anilinoquinazolines involves the nucleophilic substitution of the 4-chloro group.[3]

-

Reaction Setup: Dissolve this compound (1 equivalent) and a substituted aniline (1.2 equivalents) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

-

Reaction Conditions: Add a catalytic amount of acid (e.g., HCl) and heat the mixture to reflux (typically 80-120 °C) for 2-24 hours. Microwave-assisted synthesis can also be employed to reduce reaction times.[3]

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Kinase Inhibition Assay

The ability of a compound to inhibit a specific kinase can be determined using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Components: The assay typically includes the kinase, a substrate specific to the kinase, ATP, and the test compound.

-

Incubation: The reaction components are incubated together to allow the kinase to phosphorylate the substrate.

-

Detection: A detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Visualizations: Pathways and Workflows

Synthetic Pathway to 4-Anilinoquinazoline Derivatives

References

- 1. 4-Chloro-5-fluoro-7-methoxyquinazoline | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Commercial Availability and Synthetic Strategies for 4-Chloro-5-methoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological significance of 4-Chloro-5-methoxyquinazoline. While direct commercial listings for this specific compound are limited, this document outlines viable synthetic routes based on established quinazoline chemistry and explores the well-documented biological activities of closely related analogs.

Commercial Availability

As of late 2025, this compound is listed as available by some chemical suppliers, though it is not as commonly stocked as other quinazoline derivatives. Researchers seeking to acquire this compound are advised to make direct inquiries with suppliers specializing in heterocyclic compounds and building blocks for medicinal chemistry. The CAS number for this compound is 179246-14-1.[1]

Table 1: Commercial Availability Summary of this compound and Related Analogs

| Compound Name | CAS Number | Representative Suppliers | Notes |

| This compound | 179246-14-1 | ChemicalBook | Availability may be limited; inquiry recommended. |

| 4-Chloro-8-methoxy-quinazoline | 154288-09-2 | Manchester Organics | Available for inquiry. |

| 4-Chloro-6-methoxy-2-methylquinazoline | Not specified | Synthesis protocols available | Can be synthesized from corresponding quinazolinone. |

| 4-Chloro-5-fluoro-7-methoxyquinazoline | Not specified | Synthesis protocols available | Synthesized from the corresponding quinazolinone. |

| 4-Chloro-5-iodo-2-methylquinazoline | 1935505-11-5 | BLD Pharm | Commercially available. |

| 2-Chloro-5-fluoro-4-methoxyquinazoline | Not specified | Dana Bioscience | Available in small quantities. |

Synthetic Approaches

The synthesis of this compound can be approached through established methods for the preparation of 4-chloroquinazolines. The most common and effective strategy involves the chlorination of the corresponding 4(3H)-quinazolinone precursor.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway commences with a substituted anthranilic acid and proceeds through a cyclization to form the quinazolinone core, followed by chlorination.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols adapted from the synthesis of analogous 4-chloroquinazolines. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 5-Methoxy-4(3H)-quinazolinone

-

Methodology: A mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is heated at 140-150 °C for several hours. Alternatively, cyclization can be achieved by refluxing the aminobenzoic acid in formic acid.

-

Work-up: Upon cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-methoxy-4(3H)-quinazolinone. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 5-Methoxy-4(3H)-quinazolinone

-

Methodology: 5-Methoxy-4(3H)-quinazolinone is refluxed in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base such as sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to afford this compound.[2] Further purification can be performed by column chromatography.

Reactivity and Further Functionalization

The chlorine atom at the 4-position of the quinazoline ring is a key functional handle, acting as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, enabling the synthesis of a diverse library of 4-substituted quinazoline derivatives.

Caption: General scheme for nucleophilic substitution of this compound.

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively reported, the quinazoline scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of 4-chloroquinazoline are known to exhibit a wide range of biological activities.

Table 2: Reported Biological Activities of 4-Substituted Quinazoline Derivatives

| Derivative Class | Biological Activity | Target Examples |

| 4-Anilinoquinazolines | Anticancer | EGFR, VEGFR Tyrosine Kinases |

| 4-Thioquinazolines | Anticancer, Antiviral | Various cellular targets |

| 4-Aminoquinazolines | Anti-inflammatory, Antimalarial | Cyclooxygenase, various parasitic targets |

Anticancer Activity and Signaling Pathways

Many 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3] A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

The development of novel 4-substituted quinazolines, accessible from this compound, holds promise for the discovery of new therapeutic agents targeting a variety of diseases. The synthetic versatility of the 4-chloroquinazoline core makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

A Technical Guide to the Historical Synthesis of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core historical methods for synthesizing the quinazoline scaffold, a privileged structure in medicinal chemistry. Quinazoline and its derivatives are foundational components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This document details the seminal synthetic routes, offering experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

The Griess Synthesis (1869)

The journey into quinazoline chemistry began in 1869 when Peter Griess reported the first synthesis of a derivative of this heterocyclic system.[1][2] His pioneering work involved the reaction of cyanogen with anthranilic acid, laying the groundwork for over a century of research into this versatile scaffold.[1][3] This initial method, while historically significant, is less common today but established the fundamental concept of cyclizing an anthranilic acid derivative to form the quinazoline ring.

The reaction produced 2-cyano-3,4-dihydro-4-oxoquinazoline, which could be further manipulated.[1][2] For instance, subsequent reaction with ammonia could yield 2-amino-4(3H)-quinazolinone, while hydrolysis could produce 2,4(1H,3H)-quinazolinedione.[4]

General Reaction Scheme

Caption: Griess Synthesis of a Quinazoline Derivative.

Experimental Protocol (General Description)

-

Reactant Preparation : A solution of anthranilic acid is prepared in a suitable protic solvent, such as ethanol.

-

Reaction : Cyanogen gas is carefully passed through the solution of anthranilic acid.

-

Cyclization : The reaction proceeds via the formation of an intermediate that cyclizes to form the quinazoline ring system.

-

Isolation : Upon completion, the product precipitates from the reaction mixture and is isolated by filtration.

-

Purification : The crude product can be purified by recrystallization from an appropriate solvent.

The Bischler Synthesis (1895)

A significant advancement came from August Bischler and Lang in 1895, who first reported the synthesis of the parent quinazoline molecule itself.[1][5] Their method involved the decarboxylation of quinazoline-2-carboxylic acid.[2][5] The Bischler synthesis, in its broader sense, involves the cyclization of N-acyl-2-aminobenzophenones or related compounds, typically under harsh conditions which have been refined in modern adaptations.[6][7]

Modern variations often focus on milder conditions and improved yields. For instance, an ultrasound-assisted, four-step synthesis optimizing the Bischler cyclization has been reported, demonstrating the evolution of this classical method.[7]

Logical Workflow: Bischler Synthesis

Caption: General workflow for the Bischler synthesis.

Experimental Protocol (General Bischler-Type Synthesis)

The following protocol is a generalized representation of a Bischler-type synthesis[6]:

-

Amide Formation : React a 2-aminobenzophenone derivative with an appropriate acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically run at 0°C to room temperature.

-

Cyclodehydration : Isolate the resulting N-acyl intermediate. This intermediate is then heated with a dehydrating/cyclizing agent, such as phosphorus pentoxide (P₂O₅), zinc chloride (ZnCl₂), or polyphosphoric acid (PPA), at high temperatures (often >150°C) to induce cyclization.

-

Work-up : After cooling, the reaction mixture is carefully quenched with ice water or a base solution to neutralize the acidic reagent.

-

Extraction & Purification : The crude product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final quinazoline product is purified using column chromatography or recrystallization.

The Niementowski Synthesis (1895)

Also introduced in 1895, the Niementowski synthesis is one of the most versatile and commonly used methods for preparing 4(3H)-quinazolinones (also known as 4-oxo-3,4-dihydroquinazolines).[3][8] The classical approach involves the thermal condensation of an anthranilic acid with an amide.[9] This reaction is known for its operational simplicity, though it often requires high temperatures (130–150°C) and can have lengthy reaction times.[3][9]

The reaction's versatility allows for the synthesis of a wide array of substituted quinazolinones by simply varying the substituted anthranilic acid and the amide, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.[9]

Reaction Mechanism: Niementowski Synthesis

Caption: Simplified mechanism of the Niementowski reaction.

Quantitative Data: Niementowski Synthesis Variations

| Method | Starting Materials | Conditions | Reaction Time | Yield | Reference |

| Conventional | Anthranilic acid, Formamide (1:4 ratio) | 130-135°C (Glycerin bath) | 2 hours | 72% | [10] |

| Optimized | Anthranilic acid, Formamide (1:4 ratio) | 130-135°C (Wood's alloy bath) | 2 hours | 96% | [10] |

| Microwave | Anthranilic acid, Formamide | Microwave (MW), solvent-free | 4 minutes | High | [3][11] |

| Microwave | Substituted Anthranilic Acids, Formamide | MW, Montmorillonite K-10 | 4 minutes | Best Yield | [3][11] |

Experimental Protocol (Optimized Conventional Method)

This protocol is adapted from a high-yield synthesis of the parent quinazolin-4-one[10]:

-

Apparatus : Set up a reaction vessel equipped with a condenser in a Wood's alloy or glycerin bath for stable high-temperature heating.

-

Reagents : To 13.7 g (0.1 mol) of anthranilic acid, add 16 mL (0.4 mol) of formamide.

-

Heating : Heat the reaction mixture in the bath at a constant temperature of 130-140°C for 2 hours.

-

Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a benzene:acetone (5:3) solvent system.

-

Work-up : Upon completion, allow the reaction mixture to cool. The product will typically crystallize from the mixture.

-

Isolation : Collect the solid product by filtration and wash with a small amount of cold solvent.

-

Purification : The crude quinazolin-4-one can be further purified by recrystallization from a suitable solvent like ethanol to yield a pure crystalline solid.

Conclusion

The foundational syntheses developed by Griess, Bischler, and Niementowski represent critical milestones in the history of heterocyclic chemistry. These methods established the fundamental routes to the quinazoline core and its important 4-oxo derivatives. While modern organic synthesis has introduced more efficient, milder, and greener alternatives, such as microwave-assisted protocols and novel catalytic systems, a thorough understanding of these classical reactions remains essential for today's researchers. They not only provide historical context but also continue to inspire the development of new synthetic strategies for creating complex, biologically active molecules for the advancement of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. generis-publishing.com [generis-publishing.com]

- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-5-methoxyquinazoline in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction